methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Strong nucleophiles such as sodium hydride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a receptor inverse agonist, modulating the activity of certain receptors in the body . This modulation can lead to various physiological effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- Methyl 2-(azetidin-3-yl)acetate hydrochloride
- Methyl 2-(oxetan-3-ylidene)acetate hydrochloride
- 3-Azetidineacetic acid, 3-methoxy-, methyl ester
Comparison: Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is unique due to its methoxy substitution on the azetidine ring. This substitution can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
2680537-39-5 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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